3-(2,4-Dimethylphenyl)azetidine
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Overview
Description
3-(2,4-Dimethylphenyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the 2,4-dimethylphenyl group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethylphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: One of the most efficient ways to synthesize azetidines is through the [2+2] photocycloaddition reaction between an imine and an alkene component.
Alkylation of Primary Amines: Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Microwave Irradiation: A one-pot synthesis using microwave irradiation and alumina as a solid support can also be employed.
Industrial Production Methods: Industrial production of azetidines often involves scalable methods such as:
Cyclocondensation Reactions: Using alkyl dihalides and primary amines under microwave irradiation.
Electrocatalytic Intramolecular Hydroamination: This method provides azetidines in good yields by merging cobalt catalysis and electricity.
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Dimethylphenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include peroxides and oxygen.
Reducing Agents: Hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used.
Major Products:
Oxidation Products: Oxides and hydroxylated derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted azetidines depending on the reagents used.
Scientific Research Applications
3-(2,4-Dimethylphenyl)azetidine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)azetidine involves its interaction with molecular targets and pathways:
Ring Strain: The significant ring strain of the azetidine ring drives its reactivity.
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Pathways: It may influence metabolic pathways, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness:
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)azetidine |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11(9(2)5-8)10-6-12-7-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
UATUVSNMDFXSSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNC2)C |
Origin of Product |
United States |
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